Diquat-d4 dibromide CAS number and chemical properties
Diquat-d4 dibromide CAS number and chemical properties
An In-Depth Technical Guide to Diquat-d4 Dibromide for Advanced Research Applications
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for Stable Isotope-Labeled Standards
In the landscape of modern analytical chemistry, particularly in regulatory monitoring and pharmacokinetic studies, the demand for precision and accuracy is non-negotiable. The bipyridylium herbicide Diquat has been a compound of interest for decades due to its widespread agricultural use and potential for environmental and human exposure.[1] Its mode of action, which involves the disruption of the electron transport chain and subsequent generation of reactive oxygen species, makes it a potent, non-selective contact herbicide.[2]
For researchers, scientists, and drug development professionals, the accurate quantification of Diquat in complex matrices such as food, water, and biological tissues is a significant challenge.[3] Matrix effects, extraction inefficiencies, and instrument variability can all introduce significant error. The synthesis and application of isotopically labeled internal standards represent the gold standard for mitigating these issues. This guide provides a comprehensive technical overview of Diquat-d4 dibromide, a deuterated analog of Diquat, designed to serve as a robust internal standard for mass spectrometry-based quantitative methods.[2][4]
Physicochemical Properties and Identification
The foundational step in utilizing any analytical standard is a thorough understanding of its physical and chemical characteristics. Diquat-d4 dibromide is structurally identical to its parent compound, with the critical exception of the four hydrogen atoms on the ethylene bridge being replaced by deuterium. This substitution renders it chemically similar for chromatographic purposes but mass-distinguishable, the ideal characteristic for an internal standard.
The definitive Chemical Abstracts Service (CAS) number for Diquat-d4 dibromide is 1323254-05-2 .[5] It is crucial to distinguish this from the CAS number of the unlabeled Diquat dibromide, which is 85-00-7.[6]
Table 1: Core Chemical and Physical Properties of Diquat-d4 Dibromide
| Property | Value | Source(s) |
| CAS Number | 1323254-05-2 | [5] |
| Unlabeled CAS Number | 85-00-7 | [6] |
| Molecular Formula | C₁₂H₈D₄Br₂N₂ | [7] |
| Molecular Weight | ~348.07 g/mol | [7] |
| Appearance | Pale Yellow / White Crystalline Solid | [1][6] |
| Melting Point | Decomposes before melting | [1] |
| Solubility | Soluble in Water; Slightly soluble in DMSO and Methanol | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
| Storage Conditions | Store at 2-8°C, protected from light | [7] |
Rationale and Pathway for Synthesis
Understanding the synthesis of Diquat-d4 dibromide is not merely an academic exercise; it provides insight into potential impurities and the stability of the deuterium label. The synthesis is a two-stage process, beginning with the formation of the 2,2'-bipyridine core, followed by a cyclization reaction with a deuterated ethylene bridge. The critical component is the deuterated reactant, 1,2-dibromoethane-d4.
Synthesis of the Deuterated Precursor: 1,2-Dibromoethane-d4
The most common and efficient method for producing 1,2-dibromoethane-d4 starts with deuterated acetylene (acetylene-d₂). This is then reacted with deuterium bromide, often photochemically, to yield high-purity 1,2-dibromoethane-d4.[8][9] The CAS number for this crucial precursor is 22581-63-1.[10] Its synthesis from ethylene-d4, which itself can be derived from acetylene-d₂, is also a well-established pathway.[8][11][12]
Final Assembly: Cyclization Reaction
The final step involves the quaternization of 2,2'-bipyridine with 1,2-dibromoethane-d4. This reaction forms the stable, doubly quaternized heterocyclic structure of the Diquat-d4 cation.
Caption: Proposed synthesis pathway for Diquat-d4 dibromide.
Application in Quantitative Analysis: LC-MS/MS Internal Standard
The primary and most critical application of Diquat-d4 dibromide is as an internal standard (IS) for the quantification of Diquat by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The rationale for its use is threefold:
-
Co-elution: It chromatographs almost identically to the unlabeled analyte, ensuring it experiences the same matrix effects during ionization.
-
Extraction Correction: By spiking the sample with a known amount of Diquat-d4 dibromide at the beginning of the sample preparation process, any loss of analyte during extraction and cleanup is mirrored by a proportional loss of the IS. The ratio of analyte to IS remains constant.
-
Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to its +4 Dalton mass shift, preventing any signal interference.
Detailed Experimental Protocol: Diquat Analysis in Plant Matrices
The following protocol is adapted from validated methods for the analysis of Diquat in complex matrices like cowpeas.[3] This methodology provides a robust framework for researchers to adapt to their specific matrix.
Step 1: Sample Preparation and Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add a precise volume of Diquat-d4 dibromide working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample to act as the internal standard.
-
Add 10 mL of an extraction solvent mixture of methanol and water (e.g., 80:20 v/v) containing 1% formic acid. The acid is critical for maintaining the stability of the bipyridylium structure.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis. Plastic vials are recommended to prevent potential adsorption of the quaternary amines to glass surfaces.[13]
Step 2: LC-MS/MS Analysis
-
LC Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is recommended to achieve good retention and peak shape without the use of ion-pairing reagents which can suppress MS signal.[14][15]
-
Mobile Phase A: Water with 20 mM ammonium formate, adjusted to pH 3 with formic acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 80% B), ramp down to a low percentage (e.g., 20% B) to elute the polar analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
MS Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions for Diquat and Diquat-d4
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| Diquat | 183.1 | 157.0 | 130.1 |
| Diquat-d4 (IS) | 187.1 | 159.0 | 132.1 |
Note: The precursor ion often observed is the deprotonated cation [M-H]⁺. The exact masses and fragments should be optimized on the specific instrument being used.[3][14][16]
Caption: General workflow for quantification using Diquat-d4 dibromide.
Spectroscopic Characterization
While a certificate of analysis will confirm the identity and purity of the standard, researchers often perform their own verification.
-
Mass Spectrometry: In high-resolution mass spectrometry (HRMS), the monoisotopic mass of the Diquat dication (C₁₂H₁₂N₂²⁺) is 184.0998. The most commonly observed ion in ESI-MS is the deprotonated cation [M-H]⁺ at m/z 183.1.[16] For Diquat-d4, the corresponding dication (C₁₂H₈D₄N₂²⁺) has a monoisotopic mass of 188.1249. The expected precursor ion in an MRM experiment would therefore be m/z 187.1. The fragmentation pattern will be similar to unlabeled Diquat, with key fragments also shifted by +2 or +4 Daltons depending on which part of the molecule the fragment contains.[3] A mass spectrum of unlabeled Diquat can be found in literature for comparison.[17]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural confirmation. For the unlabeled Diquat dibromide, a digital NMR spectrum is available for online comparison, which can be a valuable resource.[18] In the ¹H NMR spectrum of Diquat-d4 dibromide, the characteristic signals corresponding to the ethylene bridge protons would be absent, providing unambiguous confirmation of the deuteration site.
Safety, Handling, and Storage
Diquat-d4 dibromide, like its unlabeled counterpart, is a hazardous substance and must be handled with appropriate care.
-
Hazard Classification: It is classified as acutely toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction. Prolonged or repeated exposure can cause damage to organs.[7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear protective gloves (e.g., Viton™), a lab coat, and safety glasses with side shields or goggles.[7]
-
Handling: Avoid creating dust. Do not breathe dust, mist, or vapors. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended). It is advisable to store the undiluted material in its original container to avoid contact with incompatible metals.[15]
By adhering to these guidelines and utilizing the robust analytical properties of Diquat-d4 dibromide, researchers can achieve highly accurate and reproducible quantification of Diquat, ensuring data integrity for critical research and regulatory decisions.
References
-
Restek Corporation. (2020, October 20). LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents. Retrieved February 5, 2026, from [Link]
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World Health Organization. (n.d.). DIQUAT (addendum). Retrieved February 5, 2026, from [Link]
-
Journal UII. (2022, March 1). Diquat and Paraquat Analysis in Rice using a Zwitterionic Hydrophilic Interaction Chromatography – tandem Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
MATEC Web of Conferences. (2016). The Research on Analytical Method of Diquat Dibromide in Diquat Technical Concentrates. Retrieved February 5, 2026, from [Link]
- Anastassiades, M., et al. (2016).
-
SCIEX. (n.d.). Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. Retrieved February 5, 2026, from [Link]
- Van der Merwe, D. F., & Verhoogen, F. J. M. (1950). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. Canadian Journal of Research, 28b(1), 1-6.
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EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved February 5, 2026, from [Link]
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Canadian Science Publishing. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. Retrieved February 5, 2026, from [Link]
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Agilent Technologies. (n.d.). Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). Diquat. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved February 5, 2026, from [Link]
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PrepChem. (n.d.). Preparation of 1,2-dibromoethane. Retrieved February 5, 2026, from [Link]
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